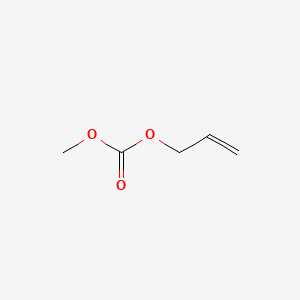

Carbonato de alilo y metilo

Descripción general

Descripción

Allyl methyl carbonate (AMC) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a strong odor and is miscible with most organic solvents. AMC is a versatile reagent with a wide range of uses, including synthesis, catalysis, and medicinal applications.

Aplicaciones Científicas De Investigación

Síntesis de éteres y sulfuros de alilo y arilo

El carbonato de alilo y metilo se emplea en la síntesis mediada por paladio (0) de éteres y sulfuros de alilo y arilo . Esta aplicación es crucial en el campo de la síntesis orgánica, donde estos compuestos sirven como intermediarios para la producción de productos farmacéuticos y agroquímicos.

Producción de carbonilos α,β-insaturados

El compuesto también se utiliza en la síntesis de carbonilos α,β-insaturados . Estos carbonilos son importantes en varias reacciones químicas, incluida la adición de Michael y la condensación de Aldol, que son fundamentales para crear moléculas orgánicas complejas.

Ciencia de los materiales

En ciencia de los materiales, el this compound se puede utilizar para modificar las propiedades de los polímeros y las resinas . Su incorporación en cadenas poliméricas puede mejorar la estabilidad térmica y la resistencia mecánica del material.

Biología molecular y genómica funcional

El this compound puede encontrar aplicaciones en biología molecular y genómica funcional como reactivo para la síntesis de ADN y ARN . Podría usarse potencialmente para introducir grupos alilo en ácidos nucleicos, lo que ayudaría en el estudio de la expresión y función de los genes.

Microbiología industrial

En la microbiología industrial, este compuesto podría utilizarse como solvente o aditivo en procesos de fermentación . Sus propiedades podrían ayudar a optimizar las condiciones de crecimiento para los cultivos microbianos, mejorando así el rendimiento y la eficiencia.

Fabricación de material de laboratorio

Debido a su estabilidad química, el this compound se puede utilizar en la producción de material de laboratorio . Puede contribuir a la creación de equipos de laboratorio duraderos y resistentes que pueden soportar productos químicos agresivos y altas temperaturas.

Aplicaciones electroquímicas

Aunque no se menciona directamente para el this compound, compuestos similares como la sulfona de alilo y metilo se han utilizado como solventes o aditivos para aplicaciones electroquímicas . Es plausible que el this compound pueda servir para un propósito similar en la mejora del rendimiento de las baterías y las pilas de combustible.

Desarrollo y fabricación de mAbs

Por último, en el desarrollo y la fabricación de anticuerpos monoclonales (mAbs), el this compound podría utilizarse en el proceso de conjugación . El compuesto podría ayudar a unir fármacos citotóxicos a anticuerpos, lo que es un paso crítico en la producción de conjugados de anticuerpo-fármaco para terapias contra el cáncer dirigidas.

Safety and Hazards

AMC is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling AMC. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

Allyl methyl carbonate is a chemical compound with the formula CH2=CHCH2OCOOCH3 . It is primarily used in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . The primary targets of this compound are therefore these chemical structures.

Mode of Action

The mode of action of Allyl methyl carbonate involves the interaction with its targets through a process known as allylation . This is a chemical reaction that adds an allyl group to a substrate . Allyl methyl carbonate, being an allyl compound, can participate in such reactions.

Biochemical Pathways

The biochemical pathways affected by Allyl methyl carbonate are those involved in the synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These pathways are crucial in various chemical reactions and syntheses.

Result of Action

The result of the action of Allyl methyl carbonate is the formation of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These compounds have various applications in the field of organic chemistry.

Análisis Bioquímico

Biochemical Properties

Allyl methyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of allyl aryl ethers and sulfides . It interacts with various enzymes and proteins, facilitating the formation of α,β-unsaturated carbonyls . The compound’s interaction with enzymes such as Pd(0) catalysts is crucial for these reactions, highlighting its importance in biochemical synthesis.

Cellular Effects

Allyl methyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that allyl methyl carbonate can impact cell function by altering cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, allyl methyl carbonate exerts its effects through binding interactions with biomolecules. It participates in enzyme-mediated reactions, particularly with Pd(0) catalysts, leading to the formation of allyl aryl ethers and sulfides . These interactions involve the activation and inhibition of specific enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allyl methyl carbonate change over time. The compound is known to be flammable and can cause skin and eye irritation . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that allyl methyl carbonate can degrade, leading to changes in its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of allyl methyl carbonate vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe respiratory and skin irritation . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse effects.

Metabolic Pathways

Allyl methyl carbonate is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the synthesis of allyl aryl ethers and sulfides, which are important intermediates in various biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, allyl methyl carbonate is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity and function . The compound’s transport properties are crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

Allyl methyl carbonate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

methyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLVIDQQTOMBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30109313 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-83-2 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, methyl 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Methyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

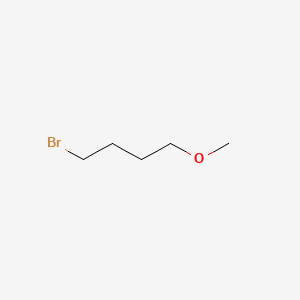

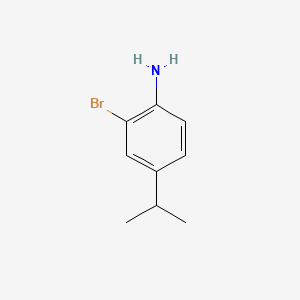

Synthesis routes and methods I

Procedure details

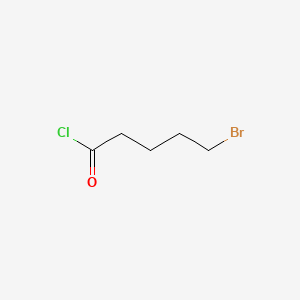

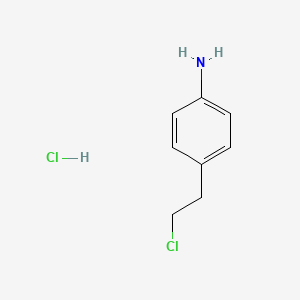

Synthesis routes and methods II

Procedure details

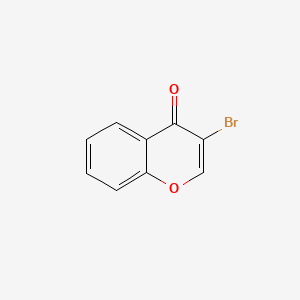

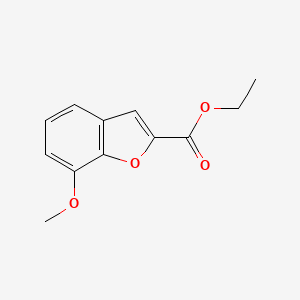

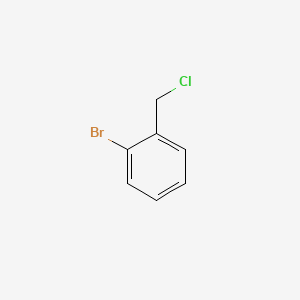

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

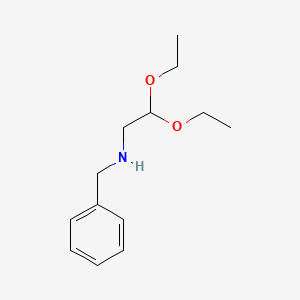

Feasible Synthetic Routes

Q1: What makes allyl methyl carbonate a desirable reagent in palladium-catalyzed allylic substitutions?

A1: Allyl methyl carbonate stands out due to its exceptional leaving group ability in the presence of palladium catalysts. [] Studies have shown that in reactions involving a mixture of allyl methyl carbonate and allyl vinyl carbonate, palladium catalysts preferentially activate allyl vinyl carbonate, leaving allyl methyl carbonate largely unreacted. [] This selectivity highlights its potential for controlled and efficient modifications in multi-functional molecules.

Q2: Can you elaborate on the role of allyl methyl carbonate in palladium-catalyzed three-component coupling reactions (TCCR)?

A2: Allyl methyl carbonate participates as an allylating agent in palladium-catalyzed TCCRs. For instance, it reacts with aryl isocyanides and trimethylsilyl azide in the presence of a palladium catalyst to yield allyl aryl cyanamides. [, ] Mechanistic studies suggest the formation of a (η3-allyl)(η3-cyanamido)palladium complex, analogous to bis-π-allylpalladium complexes, as a key intermediate. [] This intermediate then undergoes a π-allylpalladium mimic of the Curtius rearrangement, showcasing the unique reactivity enabled by allyl methyl carbonate in these transformations.

Q3: Are there other notable applications of allyl methyl carbonate in palladium-catalyzed reactions?

A3: Beyond TCCRs, allyl methyl carbonate plays a crucial role in synthesizing various heterocycles. For example, it enables the preparation of 2-allyltetrazoles through a [3+2] cycloaddition between a π-allylpalladium azide complex and cyano compounds. [] This reaction further exemplifies the versatility of allyl methyl carbonate in constructing complex molecular architectures.

Q4: Can allyl methyl carbonate be used with catalysts other than palladium?

A4: While palladium catalysis dominates its applications, allyl methyl carbonate has shown promise in rhodium-catalyzed reactions. It facilitates the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines through a domino allylation/oxidative cyclization sequence catalyzed by rhodium(III) complexes. [] This example demonstrates its potential utility in expanding the scope of metal-catalyzed transformations.

Q5: How do structural modifications of allyl methyl carbonate influence its reactivity?

A5: While the provided research primarily focuses on allyl methyl carbonate, it highlights the importance of the leaving group in palladium-catalyzed reactions. Comparing allyl methyl carbonate with allyl vinyl carbonate demonstrates that the leaving group's nature significantly impacts the reaction pathway and product selectivity. [] Further research exploring derivatives of allyl methyl carbonate with varying leaving groups could provide valuable insights into fine-tuning reactivity and selectivity in various catalytic transformations.

Q6: Have computational methods been employed to study allyl methyl carbonate and its reactions?

A6: While the provided research primarily focuses on experimental findings, computational studies could offer valuable insights into the reactivity and selectivity of allyl methyl carbonate in various transformations. For example, density functional theory (DFT) calculations could elucidate reaction mechanisms, transition state energies, and the influence of different catalysts and substituents. Such computational investigations could guide the development of more efficient and selective synthetic methodologies.

Q7: What analytical techniques are commonly used to characterize and quantify allyl methyl carbonate?

A9: Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are routinely employed for characterizing allyl methyl carbonate and its reaction products. [, , ] Additionally, high-performance liquid chromatography (HPLC) has been utilized to separate and analyze enantiomers of related compounds, highlighting its potential application in studying chiral derivatives of allyl methyl carbonate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)